

Protocol for siRNA Delivery Using YSK12-C4 Lipid Nanoparticles

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Compound of Interest		
Compound Name:	YSK 12C4	
Cat. No.:	B12385140	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the effective delivery of siRNA to target cells in vivo remains a significant challenge due to its inherent instability and poor cellular uptake. Lipid nanoparticles (LNPs) have proven to be a clinically successful platform for siRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its entry into the cytoplasm where the RNA interference (RNAi) machinery resides.

YSK12-C4 is a novel, pH-sensitive cationic lipid that has demonstrated high efficiency in formulating LNPs for siRNA delivery. These LNPs, often referred to as multifunctional envelope-type nanodevices (MENDs), are characterized by their fusogenic properties, which are believed to enhance the endosomal escape of siRNA, a critical step for successful gene silencing. This document provides a detailed protocol for the preparation, characterization, and application of YSK12-C4 LNPs for siRNA delivery.

Principle of YSK12-C4 Mediated siRNA Delivery

YSK12-C4 is an ionizable lipid with a pKa in the acidic range. At a low pH during formulation, the lipid is positively charged, allowing for efficient electrostatic interaction and encapsulation of



the negatively charged siRNA. Upon systemic administration and exposure to the physiological pH of the bloodstream (pH 7.4), the surface charge of the YSK12-C4 LNPs becomes near-neutral. This neutrality is crucial for reducing non-specific interactions with blood components and minimizing toxicity.

Once the LNPs are taken up by target cells via endocytosis, they are trafficked into endosomes. The acidic environment of the late endosome protonates the YSK12-C4 lipid, leading to a net positive charge. This charge promotes the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane fusion and the release of the siRNA cargo into the cytoplasm. The released siRNA can then engage with the RNA-induced silencing complex (RISC) to mediate the sequence-specific cleavage and degradation of its target messenger RNA (mRNA).

Experimental Protocols Materials

- YSK12-C4 (Custom synthesis or commercially available)
- Cholesterol (e.g., Sigma-Aldrich)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (e.g., Avanti Polar Lipids)
- siRNA targeting the gene of interest and a non-targeting control siRNA
- Ethanol (200 proof, molecular biology grade)
- Citrate buffer (e.g., 50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), RNase-free
- Dialysis cassettes (e.g., 10K MWCO)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement



- · Zeta potential analyzer
- Quant-iT™ RiboGreen™ RNA Assay Kit (Thermo Fisher Scientific)
- · Cell culture reagents
- qRT-PCR reagents

LNP Formulation using Microfluidics

This protocol is for the formulation of YSK12-C4 LNPs using a microfluidic mixing device.

- Preparation of Lipid Stock Solution:
 - Prepare a stock solution of YSK12-C4, cholesterol, and DMG-PEG 2000 in ethanol. A commonly used molar ratio is YSK12-C4: Cholesterol: DMG-PEG 2000 = 70: 30: 3.
 - For example, to prepare a 10 mM total lipid stock solution, dissolve the lipids in the specified molar ratio in ethanol.
- Preparation of siRNA Solution:
 - Dissolve the siRNA in a low pH buffer, such as 50 mM citrate buffer at pH 4.0. The acidic pH ensures that the YSK12-C4 lipid will be protonated and positively charged for efficient siRNA encapsulation.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another syringe.
 - Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.
 - The total flow rate will depend on the specific microfluidic device being used.
 - Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the siRNA.



- Downstream Processing (Dialysis):
 - Collect the LNP-siRNA formulation from the outlet of the microfluidic device.
 - To remove the ethanol and exchange the buffer to a physiological pH, dialyze the formulation against RNase-free PBS (pH 7.4) using a dialysis cassette (e.g., 10K MWCO) at 4°C.
 - Perform several buffer changes over a period of at least 4 hours to ensure complete removal of ethanol.
- Sterilization and Storage:
 - Sterilize the final LNP-siRNA formulation by passing it through a 0.22 μm syringe filter.
 - Store the LNPs at 4°C for short-term use. For long-term storage, aliquots can be stored at -80°C, although the stability under these conditions should be validated.

LNP Characterization

Table 1: Physicochemical Characterization of YSK12-C4 LNPs

Parameter	Method	Typical Value
Particle Size (Diameter)	Dynamic Light Scattering (DLS)	~75 nm
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	~0.1
Zeta Potential (at pH 7.4)	Electrophoretic Light Scattering	Near-neutral (-5 to +10 mV)
siRNA Encapsulation Efficiency	RiboGreen Assay	90-95%

Protocol for RiboGreen Assay (siRNA Encapsulation Efficiency):



- Prepare a standard curve of the siRNA using the RiboGreen reagent according to the manufacturer's protocol.
- To measure the total siRNA concentration, dilute a small aliquot of the LNP formulation in a buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA.
- To measure the amount of unencapsulated siRNA, dilute an aliquot of the intact LNP formulation in a buffer without surfactant.
- Add the RiboGreen reagent to both sets of samples and the standards.
- · Measure the fluorescence using a plate reader.
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency
 (%) = [(Total siRNA Unencapsulated siRNA) / Total siRNA] x 100

In Vitro Gene Silencing

Protocol for In Vitro Transfection and Gene Silencing Analysis:

- Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection:
 - Dilute the YSK12-C4 LNP-siRNA formulation in serum-free cell culture medium to achieve the desired final siRNA concentration.
 - Remove the growth medium from the cells and add the LNP-siRNA containing medium.
 - Incubate the cells with the LNPs for a predetermined time (e.g., 4-6 hours).
 - After the incubation period, replace the transfection medium with fresh, complete growth medium.
- Gene Expression Analysis (qRT-PCR):



- Harvest the cells 24-72 hours post-transfection.
- Isolate total RNA from the cells using a suitable RNA extraction kit.
- Perform reverse transcription to synthesize cDNA.
- Quantify the expression of the target gene and a housekeeping gene using quantitative real-time PCR (qRT-PCR).
- Calculate the relative gene expression and determine the percentage of gene knockdown compared to cells treated with a non-targeting control siRNA.

Table 2: In Vitro Gene Silencing Efficiency of YSK12-MEND in Human Immune Cell Lines.[1]

Cell Line	Target Gene	siRNA Dose	Maximum Gene Silencing Efficiency (%)
Jurkat	GAPDH	1-30 nM	96
THP-1	GAPDH	1-30 nM	96
KG-1	GAPDH	1-30 nM	91
NK92	GAPDH	1-30 nM	75

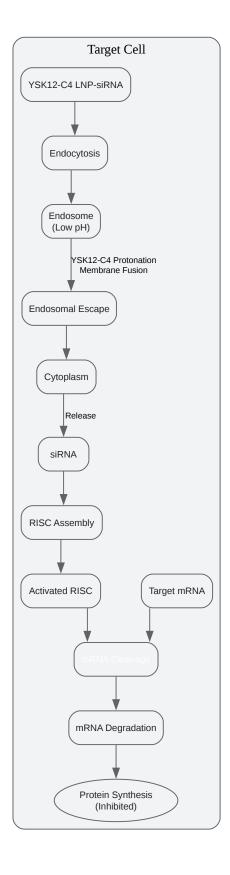
Visualizations





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Caption: Workflow of YSK12-C4 LNP-siRNA formulation and delivery.





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Caption: Mechanism of YSK12-C4 LNP-mediated siRNA gene silencing.

Conclusion

The YSK12-C4 lipid nanoparticle system offers a robust and efficient platform for the delivery of siRNA therapeutics. The protocols outlined in this document provide a comprehensive guide for researchers to formulate, characterize, and evaluate YSK12-C4 LNPs for in vitro and in vivo applications. The high encapsulation efficiency, favorable physicochemical properties, and potent gene silencing activity make YSK12-C4 an attractive candidate for the development of next-generation RNAi-based therapies. Further optimization of the formulation and targeting moieties may enhance its therapeutic potential for a wide range of diseases.

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References

- 1. researchgate.net [researchgate.net]
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